

Introduction and Chemical Profile

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Compound Focus: Moracin N

CAS No.: 135248-05-4

Cat. No.: S568260

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Moracin N is a secondary metabolite belonging to the class of **2-aryl benzofuran flavonoids** and is found in plants of the *Morus* species, such as *Morus alba L.* (white mulberry) [1] [2]. The table below summarizes its core chemical information:

Property	Description
Chemical Name	5-[6-hydroxy-5-(3-methylbut-2-en-1-yl)-1-benzofuran-2-yl]benzene-1,3-diol [3]
Molecular Formula	C ₁₉ H ₁₈ O ₄ [3]
Average Molecular Weight	310.34 g/mol [3]
CAS Registry Number	135248-05-4 [3]
Chemical Structure	2-arylbenzofuran scaffold with prenyl substitution [2]

Biological Activities and Therapeutic Potential

Moracin N exhibits diverse biological activities, with the most compelling data from research on neurological and oncological diseases.

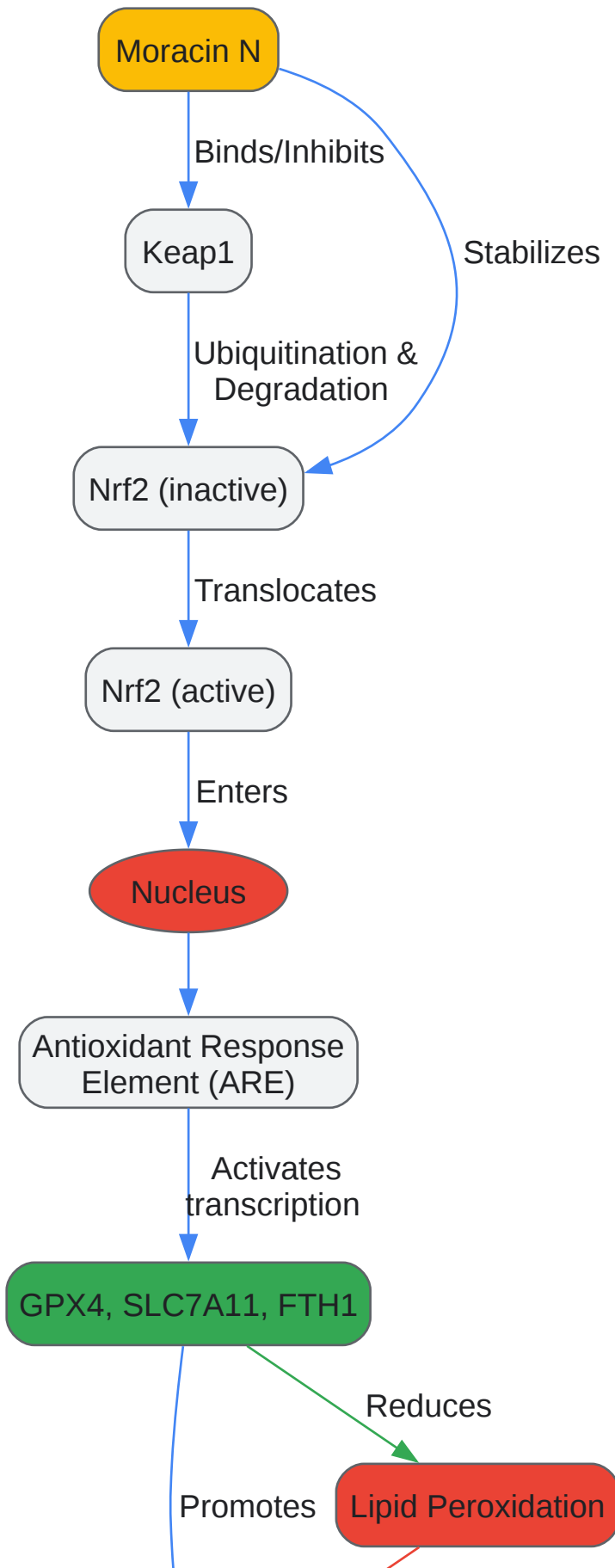
Therapeutic Area	Model System	Key Findings	Proposed Primary Mechanism
Ischemic Stroke [4] [5]	MCAO mouse model	Reduced brain infarct volume, improved neurological function, suppressed neuronal death	Activation of Keap1/Nrf2 pathway; Inhibition of Ferroptosis
Non-Small Cell Lung Cancer (NSCLC) [1]	A549 and PC9 cell lines	Inhibited cell proliferation, induced cell death	ROS-induced Mitochondrial Apoptosis & Autophagy
General Bioactivity	In vitro	Antioxidant, immunomodulatory properties [5]	Not Specified

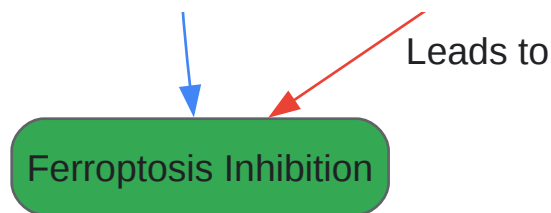
Detailed Molecular Mechanisms

Research indicates that **Moracin N** exerts its effects through distinct pathways depending on the cellular context.

Neuroprotective Mechanism via Ferroptosis Inhibition

In ischemic stroke, **Moracin N**'s protection is linked to the **Keap1/Nrf2 signaling pathway** and the inhibition of a specific type of cell death called ferroptosis [4] [5]. The following diagram illustrates this neuroprotective pathway:



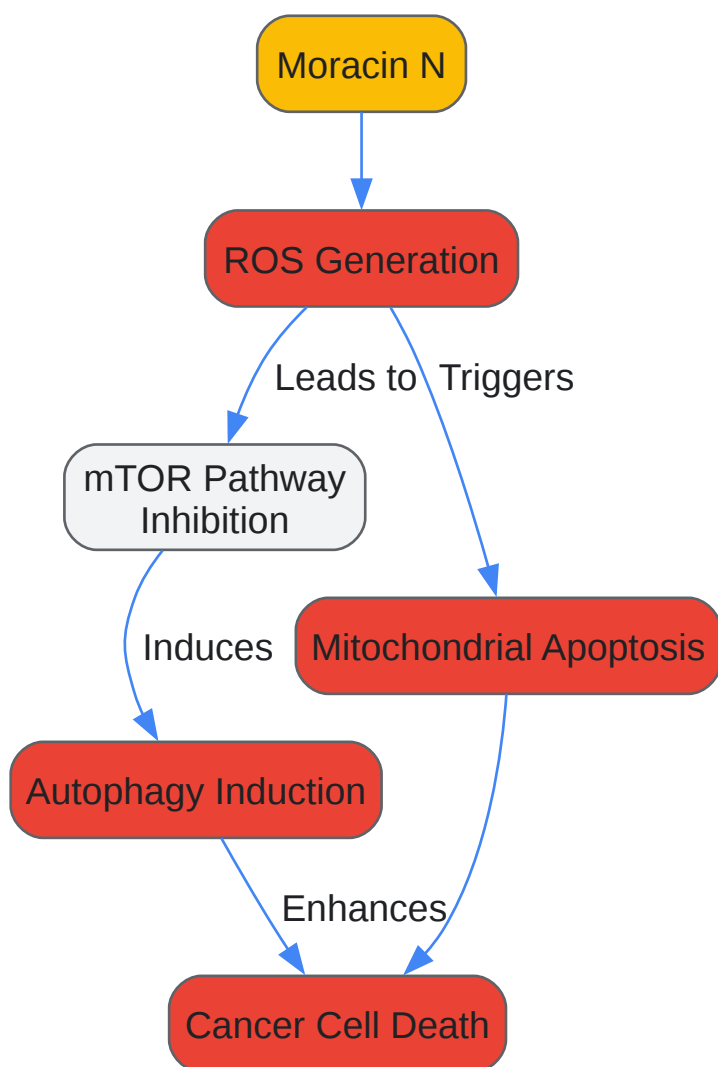


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Neuroprotective pathway of **Moracin N** via Keap1/Nrf2 activation and ferroptosis inhibition.

Anticancer Mechanism via ROS-Induced Cell Death

In human non-small-cell lung cancer (NSCLC) cells, **Moracin N** induces cell death through a different mechanism involving reactive oxygen species (ROS) [1].



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*Anticancer mechanism of **Moracin N** via ROS generation, inducing apoptosis and autophagy.*

Key Experimental Protocols

The profound effects of **Moracin N** were demonstrated using well-established in vivo and in vitro models.

- **In Vivo Model of Ischemic Stroke** [4] [5]:
 - **Animal Model:** Male C57BL/6JNifdc mice (20-22 g) subjected to **Middle Cerebral Artery Occlusion (MCAO)**.
 - **Drug Administration:** Mice received **Moracin N** ($20 \text{ mg}\cdot\text{kg}^{-1}\cdot\text{d}^{-1}$) via intracerebroventricular injection for three days before reperfusion.
 - **Key Outcome Measures:**
 - **Infarct Volume & Brain Edema:** Assessed by TTC staining or MRI.
 - **Neurological Function:** Evaluated using standardized neurological deficit scores and long-term behavioral tests.
 - **Molecular Analysis:** Western blotting to measure protein levels related to the Keap1/Nrf2 pathway and ferroptosis (GPX4, SLC7A11, ACSL4, FTH1).
- **In Vitro Models** [4] [1]:
 - **Cellular Ferroptosis Model:** Primary cortical neurons challenged with **Oxygen-Glucose Deprivation (OGD)** to mimic ischemic conditions. Treatment with **Moracin N** showed a reduction in ferroptosis markers.
 - **Anti-Cancer Assays:** Human NSCLC cell lines (A549 and PC9) treated with **Moracin N**.
 - **Cell Viability:** Measured by **MTT assay**.
 - **Apoptosis:** Detected using **Annexin V-FITC/PI staining** and Western blot for caspase-3.
 - **Autophagy:** Monitored by visualizing autophagosome formation (GFP-LC3) and tracking autophagic flux (RFP-GFP-LC3).
 - **Mechanistic Insight:** Roles of ROS and autophagy were confirmed using the ROS scavenger **N-acetylcysteine (NAC)** and the autophagy inhibitor **Chloroquine (CQ)**.

Research Application Notes

For researchers interested in utilizing **Moracin N** in their experiments, here are some practical considerations:

- **Solubility:** **Moracin N** has good solubility in DMSO (e.g., 100 mg/mL) [6]. For in vivo studies, it can be formulated in a solution of 10% DMSO, 5% Tween 80, and 85% saline [7].
- **Storage:** The powder should be stored at -20°C, protected from light. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month [6].
- **Key Experimental Controls:**
 - When investigating the Nrf2 pathway, the **Nrf2 inhibitor ML385** can be used to confirm the specificity of the mechanism [4].
 - In autophagy studies, inhibitors like **Chloroquine (CQ)** or **3-MA**, and the ROS scavenger **NAC** are critical for dissecting the cell death mechanism [1].

In summary, **Moracin N** is a multifaceted natural compound with significant therapeutic potential, primarily driven by its antioxidant properties. Its ability to modulate the Keap1/Nrf2 pathway to inhibit ferroptosis makes it a compelling candidate for stroke therapy, while its capacity to induce ROS-mediated cell death highlights its value in oncology research.

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